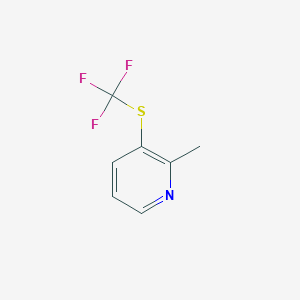2-Methyl-3-((trifluoromethyl)thio)pyridine
CAS No.:
Cat. No.: VC17430089
Molecular Formula: C7H6F3NS
Molecular Weight: 193.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6F3NS |
|---|---|
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 2-methyl-3-(trifluoromethylsulfanyl)pyridine |
| Standard InChI | InChI=1S/C7H6F3NS/c1-5-6(3-2-4-11-5)12-7(8,9)10/h2-4H,1H3 |
| Standard InChI Key | KIDMSUFCSFBOLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=N1)SC(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring substituted with a methyl group at position 2 and a trifluoromethylthio group at position 3 (Fig. 1). The -SCF₃ group introduces significant electronegativity (Hammett constant σₚ ≈ 0.54) , while the methyl group contributes steric bulk. This combination influences reactivity, particularly in electrophilic and nucleophilic substitution reactions .
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS Number | 2386384-47-8 |
| Molecular Formula | C₇H₆F₃NS |
| Molecular Weight | 209.19 g/mol |
| Boiling Point | Not reported |
| LogP (Hydrophobicity) | Estimated ≈1.7 (analogous to 3-TF) |
Synthetic Methodologies
Vapor-Phase Fluorination of Trichloromethyl Precursors
Industrial-scale synthesis of TFMP derivatives often employs vapor-phase fluorination. For example, 3-picoline undergoes sequential chlorination and fluorination to yield trifluoromethylpyridines . Adapting this approach, 2-methyl-3-((trifluoromethyl)thio)pyridine could be synthesized via:
-
Chlorination: Reaction of 2-methylpyridine with Cl₂ to form 2-methyl-3-chloropyridine.
-
Thiolation: Substitution of chlorine with a thiol group using H₂S or thiolating agents.
-
Trifluoromethylation: Introduction of the -SCF₃ group via reagents like trifluoromethyl phenyl sulfone under visible-light catalysis .
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Vapor-phase fluorination | Cl₂, HF, 300–400°C | 60–70 | |
| Nucleophilic substitution | CF₃SO₂Ph, visible light | 70–81 |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to the 4- and 6-positions. For instance, nitration or halogenation would preferentially occur at these sites .
Nucleophilic Displacement at the -SCF₃ Group
The -SCF₃ group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution. Amines or thiols can displace the trifluoromethylthio moiety under basic conditions, enabling derivatization for agrochemical applications .
Applications in Agrochemical and Pharmaceutical Development
Herbicidal Activity
TFMP derivatives are key intermediates in herbicides such as fluazifop-butyl and haloxyfop-methyl, which inhibit acetyl-CoA carboxylase (ACCase) . The -SCF₃ group in 2-methyl-3-((trifluoromethyl)thio)pyridine may enhance lipid solubility, improving foliar absorption and systemic activity.
Table 3: Potential Applications
| Application | Mechanism | Analogous Compounds |
|---|---|---|
| Herbicides | ACCase inhibition | Fluazifop-butyl |
| Fungicides | Ergosterol biosynthesis | Triflumizole derivatives |
Future Research Directions
Expanding Synthetic Accessibility
Recent advances in photoredox catalysis could enable milder, scalable syntheses of -SCF₃-containing pyridines. Additionally, computational modeling may predict biological targets for this compound, guiding agrochemical optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume